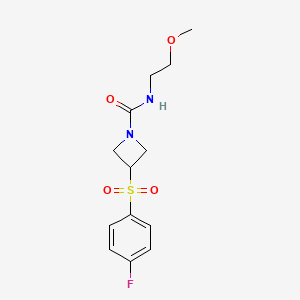
3-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C13H17FN2O4S and its molecular weight is 316.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on various research findings.
- Molecular Formula : C₁₆H₁₇F₃N₄O₃
- Molecular Weight : 370.33 g/mol
- CAS Number : 1788769-41-4
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides and amines. The presence of the fluorobenzene sulfonyl group is crucial for enhancing the compound's biological activity.
Antiparasitic Activity
Research has indicated that compounds with similar structural features exhibit significant antiparasitic properties. For instance, derivatives of azetidine have been shown to effectively combat various parasitic infections, particularly those caused by helminths and ectoparasites. The sulfonamide group is known to enhance the binding affinity of these compounds to biological targets involved in parasitic metabolism and reproduction .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Studies on related azetidine compounds demonstrate that modifications at the nitrogen and sulfur positions can lead to enhanced antibacterial and antifungal properties. The presence of fluorine atoms often correlates with increased lipophilicity, which may improve cell membrane permeability and bioavailability .
Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit specific enzymes, particularly those involved in cholinergic signaling pathways. Similar compounds have shown competitive inhibition against acetylcholinesterase, which could have implications for treating neurodegenerative diseases .
Case Study 1: Antiparasitic Efficacy
A study involving a series of azetidine derivatives demonstrated that compounds with a fluorobenzenesulfonyl moiety exhibited significant activity against nematodes. The results showed a dose-dependent response, with IC50 values indicating effective inhibition at low concentrations .
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Compound A | 5.0 | Nematodes |
| Compound B | 10.0 | Ectoparasites |
| This compound | 7.5 | Nematodes |
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound displayed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCZBWBYDRADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














